molecular formula C20H28FN3O B6041723 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine

Cat. No.: B6041723
M. Wt: 345.5 g/mol
InChI Key: WLXVZRGPPRFUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a fluorophenyl oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine typically involves multiple steps. One common approach is to start with the pyrazole ring formation, followed by the introduction of the dimethyl groups. The fluorophenyl oxolane moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the methylation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O/c1-15-19(16(2)23-22-15)8-5-10-24(3)13-20(9-11-25-14-20)17-6-4-7-18(21)12-17/h4,6-7,12H,5,8-11,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXVZRGPPRFUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCN(C)CC2(CCOC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.